2-Chloro-6-mercaptobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

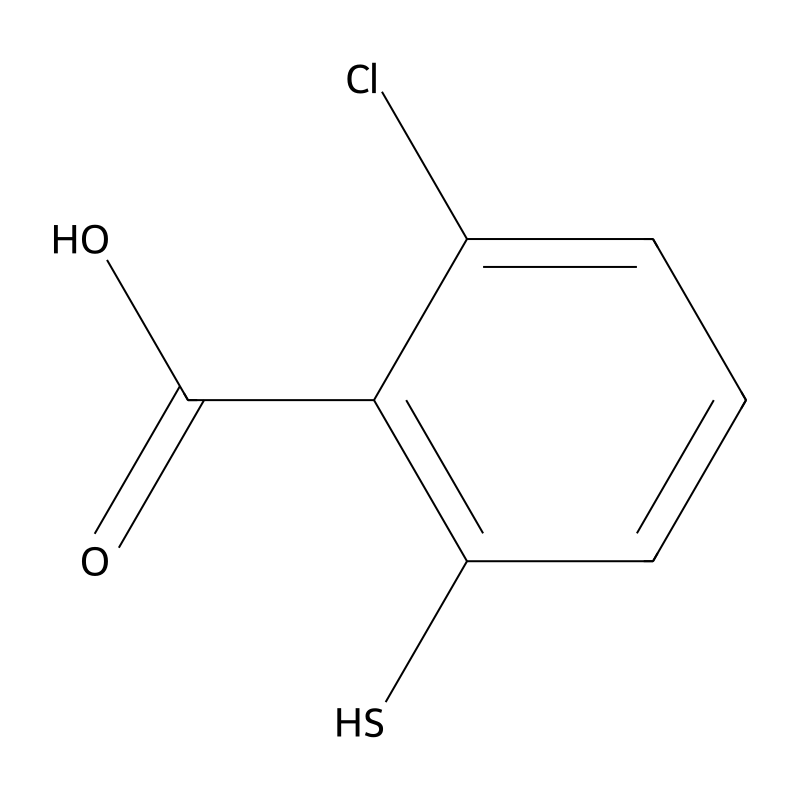

2-Chloro-6-mercaptobenzoic acid is an aromatic compound with the molecular formula C₇H₅ClO₂S and a molecular weight of 188.63 g/mol. This compound features a benzoic acid structure substituted with a chlorine atom at the second position and a thiol group (mercapto) at the sixth position. Its systematic name reflects its chemical structure, highlighting the presence of both the chloro and mercapto functional groups. The compound is primarily known for its role as an intermediate in the synthesis of various chemical products, including herbicides.

The synthesis of 2-chloro-6-mercaptobenzoic acid typically involves two key reactions: a thio-reaction and a hydrolysis reaction. The thio-reaction uses 2,6-dichlorobenzonitrile as a precursor, which is treated with sodium sulfide in a solvent under controlled conditions to introduce the mercapto group. The subsequent hydrolysis reaction converts the nitrile functional group into a carboxylic acid, yielding 2-chloro-6-mercaptobenzoic acid. This two-step process is characterized by high yields and low environmental impact, making it suitable for industrial applications .

Research indicates that 2-chloro-6-mercaptobenzoic acid exhibits biological activity, particularly in agricultural applications. It serves as an intermediate in the synthesis of pyrithiobac-sodium, a broad-spectrum herbicide that targets specific weeds without affecting crops. The compound's mercapto group is believed to enhance its biological efficacy by participating in biochemical interactions within plant systems .

Several methods have been developed for synthesizing 2-chloro-6-mercaptobenzoic acid:

- Thio-Reaction:

- Involves reacting 2,6-dichlorobenzonitrile with sodium sulfide in a solvent under reduced pressure to form an intermediate.

- Hydrolysis:

- The intermediate undergoes hydrolysis using an inorganic base (such as sodium hydroxide) in an autoclave at elevated temperatures to yield 2-chloro-6-mercaptobenzoic acid.

These methods are notable for their simplicity and efficiency, often resulting in high yields suitable for commercial production .

2-Chloro-6-mercaptobenzoic acid is primarily used as an intermediate in the synthesis of herbicides, particularly pyrithiobac-sodium. Its unique chemical structure allows it to be utilized in various agricultural formulations aimed at controlling weed populations while minimizing damage to crops. Additionally, this compound may find applications in other fields such as pharmaceuticals and materials science due to its reactive thiol group .

Interaction studies on 2-chloro-6-mercaptobenzoic acid focus on its biochemical interactions within plant systems and its role as a herbicide. These studies reveal that the compound can effectively inhibit specific enzymes involved in plant growth, thereby controlling weed proliferation. Furthermore, research into its interactions with other chemicals highlights its potential synergistic effects when combined with other herbicides or agricultural chemicals .

Several compounds share structural similarities with 2-chloro-6-mercaptobenzoic acid, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-mercaptobenzoic acid | Similar chloro and mercapto groups | Different substitution pattern on the benzene ring |

| 3-Chloro-4-mercaptobenzoic acid | Chloro and mercapto groups at different positions | Varying biological activity |

| Benzenesulfonic acid | Contains sulfonic acid instead of mercapto | Used primarily as a surfactant |

Each of these compounds possesses unique properties and applications that distinguish them from 2-chloro-6-mercaptobenzoic acid, particularly in terms of their reactivity and biological activity .

The development of 2-chloro-6-mercaptobenzoic acid emerged from the broader exploration of substituted benzoic acid derivatives in synthetic organic chemistry. The compound, bearing Chemical Abstracts Service registry number 20324-51-0, was first documented in scientific literature as researchers investigated thiol-containing aromatic compounds for their potential applications in agrochemical synthesis. The systematic name 2-chloro-6-sulfanylbenzoic acid reflects the International Union of Pure and Applied Chemistry nomenclature standards, highlighting the presence of both chloro and mercapto functional groups positioned on the benzene ring.

Historical records indicate that the compound gained prominence during the development of pyrithiobac-sodium, a herbicide jointly developed by Japanese combinatorial chemistry companies, Ansource company, and DuPont company, which was introduced to the market in 1994. This herbicide represents a significant advancement in acetolactate synthase inhibitor technology, designed to control weeds by disrupting amino acid biosynthesis pathways. The strategic importance of 2-chloro-6-mercaptobenzoic acid as a key intermediate in this synthesis pathway established its relevance in modern agricultural chemistry.

The compound's discovery was facilitated by advances in organosulfur chemistry research, where scientists recognized the unique reactivity patterns of thiol-containing aromatic compounds. Early synthesis methods focused on transforming readily available precursors through multi-step synthetic routes, establishing the foundation for current industrial production methods.

Significance in Synthetic Organic Chemistry

2-Chloro-6-mercaptobenzoic acid occupies a pivotal position in synthetic organic chemistry due to its unique structural features and reactivity profile. The compound contains both electron-withdrawing chlorine and carboxylic acid groups alongside the nucleophilic thiol functionality, creating a molecule with distinct synthetic utility. This combination of functional groups enables diverse chemical transformations, making it an invaluable building block for complex molecular architectures.

The significance of this compound extends beyond its immediate applications to encompass broader synthetic methodologies. Research demonstrates that the mercapto group enhances biological efficacy through participation in biochemical interactions within plant systems, particularly in herbicidal applications. The positioning of the chlorine atom at the ortho position relative to the carboxylic acid group, combined with the mercapto group at the meta position, creates a unique electronic environment that influences both reactivity and selectivity in subsequent chemical transformations.

Synthetic chemists have recognized the compound's versatility in forming carbon-sulfur bonds, a critical capability in modern drug discovery and materials science. The thiol functionality serves as an excellent nucleophile, while the carboxylic acid group provides opportunities for amide formation and esterification reactions. The chlorine substituent can participate in nucleophilic substitution reactions, further expanding the synthetic possibilities.

Table 1: Key Physical and Chemical Properties of 2-Chloro-6-mercaptobenzoic acid

Overview of Research Applications

Contemporary research applications of 2-chloro-6-mercaptobenzoic acid span multiple domains within chemical science, with particular emphasis on agrochemical synthesis and pharmaceutical intermediate development. The compound serves as a critical precursor in the synthesis of pyrithiobac-sodium, where it undergoes condensation reactions with pyrimidine derivatives to form the final herbicidal product. This application alone has driven significant research into optimizing synthesis methods and improving yields.

Recent investigations have explored the compound's utility in developing novel substituted acetophenone oxime esters of pyrithiobac as potential herbicides. These studies demonstrate the compound's versatility as a starting material for structural modifications that enhance herbicidal activity while maintaining environmental compatibility. Research findings indicate that derivatives containing the 2-chloro-6-mercaptobenzoic acid core structure exhibit promising biological activity profiles.

The compound has also found applications in catalyst development and asymmetric synthesis research. Its ability to serve as a ligand in metal-catalyzed reactions has attracted attention from researchers developing new synthetic methodologies. The thiol group provides excellent coordination sites for transition metals, while the carboxylic acid functionality offers additional binding modes that can influence catalytic selectivity.

Table 2: Major Research Applications and Synthetic Routes

Advanced analytical methods have been developed to monitor and quantify 2-chloro-6-mercaptobenzoic acid in various research contexts. Liquid chromatography-tandem mass spectrometry methods have been validated for analyzing the compound and its transformation products in environmental samples, with limits of quantitation reaching 0.10 micrograms per kilogram. These analytical capabilities support both fundamental research and applied studies examining the compound's behavior in complex matrices.

Pharmaceutical research has identified 2-chloro-6-mercaptobenzoic acid as a valuable intermediate for synthesizing active pharmaceutical ingredients, particularly those targeting cardiovascular and anti-inflammatory therapies. The compound's unique structure allows for the introduction of specific functional groups that modulate biological activity, making it an attractive starting point for medicinal chemistry programs.

Environmental chemistry research has investigated the transformation pathways of 2-chloro-6-mercaptobenzoic acid and its derivatives, contributing to understanding of their environmental fate and persistence. These studies support the development of more sustainable synthetic methods and help predict the environmental impact of compounds derived from this intermediate.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this chemical compound is 2-chloro-6-sulfanylbenzoic acid [1]. This naming convention follows the International Union of Pure and Applied Chemistry rules for substituted benzoic acids, where the benzene ring is numbered starting from the carbon bearing the carboxylic acid group. The compound features a chlorine atom at position 2 and a sulfanyl group (also known as mercapto group) at position 6 relative to the carboxylic acid functional group [1] [2].

The systematic naming also acknowledges the presence of both halogen and thiol substituents on the aromatic ring, with the carboxylic acid serving as the principal functional group that determines the base name "benzoic acid" [1] [2].

Common Synonyms and Alternative Designations

2-Chloro-6-mercaptobenzoic acid is known by several alternative names and synonyms in chemical literature and databases. The most commonly encountered synonyms include 2-chloro-6-mercapto-benzoicacid, 6-chloro-2-mercaptobenzoic acid, and benzoic acid, 2-chloro-6-mercapto- [1] [2] [3] [4] [5] [6].

Additional variations in nomenclature include 2-mercapto-6-chloro benzoic acid [4] [7] and 2-chloro-6-mercapto-benzoic acid [7]. The compound is also referenced using the systematic International Union of Pure and Applied Chemistry designation 2-chloro-6-sulfanylbenzoic acid in various chemical databases [1] [2]. In German chemical literature, the compound may be found as 6-Chlor-2-mercapto-benzoesaeure [4].

Chemical Registry Numbers and Database Identifiers

The primary Chemical Abstracts Service registry number for 2-chloro-6-mercaptobenzoic acid is 20324-51-0 [1] [2] [3] [4] [5] [6] [7] [8]. This unique identifier is consistently used across multiple chemical databases and suppliers worldwide.

In PubChem, the compound is assigned Chemical Identification number 14438276 [1]. The compound also possesses additional database identifiers including DSSTox Substance Identification number DTXSID40560274 [1] and Wikidata identifier Q72452941 [1]. The ChemSpider identification number is 10551268 [2], while ChemicalBook assigns the CBNumber CB3971727 [3] [6].

The compound appears in various patent databases and can be found using the InChIKey AQKPOJRMYFQSLX-UHFFFAOYSA-N [1], which serves as a standardized chemical identifier for computational applications.

Molecular Structure

Molecular Formula and Exact Mass Determination

The molecular formula of 2-chloro-6-mercaptobenzoic acid is C₇H₅ClO₂S [1] [2] [3] [4] [5] [6] [7] [9]. This formula indicates the compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom in its molecular structure.

The molecular weight is 188.63 grams per mole [1] [3] [5] [6] [7], with more precise calculations yielding 188.635 grams per mole [5] [9]. The exact mass, determined through high-resolution mass spectrometry, is 187.9698783 Daltons [10]. The monoisotopic mass, which represents the mass calculated using the most abundant isotope of each element, is also 187.9698783 Daltons [10]. These precise mass determinations are essential for accurate analytical identification using mass spectrometric techniques.

Two-Dimensional Structural Analysis and Molecular Geometry

The two-dimensional structure of 2-chloro-6-mercaptobenzoic acid consists of a benzene ring substituted with three functional groups: a carboxylic acid group (-COOH), a chlorine atom (Cl), and a mercapto group (-SH) [1] [10]. The arrangement follows a 1,2,6-substitution pattern on the benzene ring, where the carboxylic acid occupies position 1, chlorine occupies position 2, and the mercapto group occupies position 6.

The compound exhibits one rotatable bond, corresponding to the rotation around the carbon-carbon bond connecting the carboxylic acid group to the benzene ring [10]. The molecule contains two hydrogen bond donors (the carboxylic acid hydrogen and the thiol hydrogen) and three hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the sulfur atom of the mercapto group) [10].

The topological polar surface area is calculated to be 38.3 square Angstroms [10], which influences the compound's solubility and permeability properties. The molecular complexity, as determined by computational methods, is rated at 163 [10], reflecting the structural intricacy arising from the multiple functional groups and their relative positions.

Three-Dimensional Conformational Properties and Crystal Structure

The three-dimensional conformational properties of 2-chloro-6-mercaptobenzoic acid are influenced by the spatial arrangement of its substituents and potential intramolecular interactions. The compound exists as a single covalently-bonded unit with no undefined atom or bond stereocenters [10], indicating a relatively rigid molecular framework.

Research on related mercaptobenzoic acid isomers has demonstrated that the relative positions of functional groups significantly affect three-dimensional conformation and stability [11]. The ortho-positioning of the chlorine atom relative to the carboxylic acid group, combined with the meta-positioning of the mercapto group, creates potential for intramolecular interactions that may influence the preferred molecular conformation.

Studies of similar chlorinated and mercapto-substituted benzoic acids have shown that crystal structures often exhibit hydrogen bonding networks involving both the carboxylic acid and mercapto functional groups [12] [13]. The compound's crystal structure would likely feature intermolecular hydrogen bonding between carboxylic acid groups and potentially between mercapto groups, contributing to the overall packing arrangement in the solid state.

Physicochemical Properties

Physical State and Appearance

The melting point of 2-chloro-6-mercaptobenzoic acid has been reported with some variation across different sources. One reliable source indicates a melting point of 210-215°C with decomposition [7], while another reference suggests 323.2°C [8]. The discrepancy may be attributed to different measurement conditions or sample purity levels.

The boiling point is predicted to be 323.2±27.0°C [9] using computational methods, though experimental verification of this value may be challenging due to potential thermal decomposition at elevated temperatures. The predicted density of the compound is approximately 1.45 grams per cubic centimeter [7] or 1.490 grams per cubic centimeter [9], indicating the compound is denser than water.

These thermal properties suggest that the compound has moderate thermal stability under normal conditions but may undergo decomposition at elevated temperatures, particularly near its melting point.

Solubility Parameters in Various Solvent Systems

The solubility characteristics of 2-chloro-6-mercaptobenzoic acid vary significantly depending on the solvent system employed. The compound is sparingly soluble in water [7], which is consistent with its moderately lipophilic nature as indicated by its partition coefficient values.

In organic solvents, the compound demonstrates good solubility in methanol, ethanol, and dimethyl sulfoxide [7]. The enhanced solubility in these polar protic and aprotic solvents can be attributed to hydrogen bonding interactions between the solvent molecules and the carboxylic acid and mercapto functional groups of the compound.

The compound has been successfully recrystallized from benzene and dimethylformamide solvent mixtures [15], indicating reasonable solubility in these systems at elevated temperatures. Mixed solvent systems, particularly those combining aromatic solvents with polar components, appear to provide favorable conditions for dissolution and subsequent crystallization processes.

LogP and Partition Coefficient Analysis

The logarithm of the octanol-water partition coefficient (LogP) for 2-chloro-6-mercaptobenzoic acid has been calculated using different computational methods, yielding values of 2.32690 [4] [16] [9] and 1.8 (XLogP3) [10]. These values indicate that the compound exhibits moderate lipophilicity, with a preference for the organic phase over the aqueous phase in octanol-water partitioning experiments.

The LogP value of approximately 2.3 suggests that the compound possesses balanced hydrophilic and lipophilic properties, which is consistent with the presence of both polar functional groups (carboxylic acid and mercapto group) and the lipophilic aromatic ring system with chlorine substitution. This intermediate lipophilicity influences the compound's bioavailability, membrane permeability, and environmental fate characteristics.

The partition coefficient analysis indicates that the compound would be expected to show moderate absorption in biological systems and reasonable distribution between aqueous and lipid phases in environmental contexts. The LogP value falls within a range that suggests the compound could cross biological membranes while maintaining some water solubility for transport in aqueous biological fluids.

Table 2.1: Summary of Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClO₂S | [1] [10] |

| Molecular Weight | 188.63 g/mol | [1] [10] |

| Exact Mass | 187.9698783 Da | [10] |

| Melting Point | 210-215°C (decomposes) | [7] |

| Predicted Boiling Point | 323.2±27.0°C | [9] |

| Predicted Density | ~1.45 g/cm³ | [7] |

| LogP (calculated) | 2.32690 | [4] [9] |

| Water Solubility | Sparingly soluble | [7] |

| Appearance | White to pale yellow crystalline powder | [7] |

Table 2.2: Chemical Identifiers and Registry Information

| Identifier Type | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 20324-51-0 | [1] [2] [3] |

| PubChem Chemical Identification | 14438276 | [1] |

| ChemSpider Identification | 10551268 | [2] |

| DSSTox Substance Identification | DTXSID40560274 | [1] |

| InChIKey | AQKPOJRMYFQSLX-UHFFFAOYSA-N | [1] |

| Wikidata Identifier | Q72452941 | [1] |

Historical Synthetic Approaches

The development of 2-Chloro-6-mercaptobenzoic acid emerged from the broader exploration of substituted benzoic acid derivatives in synthetic organic chemistry. The compound, bearing Chemical Abstracts Service registry number 20324-51-0, was first documented in scientific literature as researchers investigated thiol-containing aromatic compounds for their potential applications in agrochemical synthesis . The systematic name 2-chloro-6-sulfanylbenzoic acid reflects the International Union of Pure and Applied Chemistry nomenclature standards, highlighting the presence of both chloro and mercapto functional groups positioned on the benzene ring.

Historical records indicate that the compound gained prominence during the development of pyrithiobac-sodium, a herbicide jointly developed by Japanese combinatorial chemistry companies, Ansource company, and DuPont company, which was introduced to the market in 1994 . This herbicide represents a significant advancement in acetolactate synthase inhibitor technology, designed to control weeds by disrupting amino acid biosynthesis pathways. The strategic importance of 2-Chloro-6-mercaptobenzoic acid as a key intermediate in this synthesis pathway established its relevance in modern agricultural chemistry.

The compound's discovery was facilitated by advances in organosulfur chemistry research, where scientists recognized the unique reactivity patterns of thiol-containing aromatic compounds. Early synthesis methods focused on transforming readily available precursors through multi-step synthetic routes, establishing the foundation for current industrial production methods . The historical development of synthesis methods for mercaptobenzoic acids provided insights into optimizing reaction conditions, particularly for aromatic nucleophilic substitution reactions involving sulfur-containing nucleophiles.

Industrial Synthesis Pathways

Two-Step Synthesis from 2,6-dichlorobenzonitrile

The most significant industrial synthetic route for 2-Chloro-6-mercaptobenzoic acid involves a two-step process starting from 2,6-dichlorobenzonitrile as the primary precursor [2] [3]. This method represents a major advancement in industrial synthesis due to its high yields and cost-effectiveness. The process consists of two distinct reaction phases: a thio-reaction step that introduces the mercapto group through nucleophilic substitution, followed by a hydrolysis reaction that converts the nitrile functionality to the carboxylic acid group.

The two-step synthesis achieves total recovery rates ranging from 85.7% to 88.2%, making it highly suitable for large-scale industrial production [2] [3]. The method's effectiveness stems from the strategic positioning of chlorine atoms at both the 2- and 6-positions of the benzonitrile, which creates an electron-deficient aromatic system that facilitates nucleophilic attack by sulfur-containing reagents. This dual-substitution pattern also provides protection against unwanted side reactions, particularly hydrolysis of the nitrile group during the initial thio-reaction phase.

The industrial implementation of this pathway has been optimized through extensive process development, resulting in a method that combines high yields with environmental sustainability. The ability to recover and reuse solvents through vacuum distillation significantly reduces waste generation and production costs [2] [3]. The overall process characteristics include simple technology requirements, low production costs, high general yield, minimal pollution, and excellent suitability for industrial mass production.

3.2.1.1. Thio-Reaction Mechanisms and Parameters

The thio-reaction represents the critical first step in the industrial synthesis of 2-Chloro-6-mercaptobenzoic acid, involving nucleophilic aromatic substitution of one chlorine atom in 2,6-dichlorobenzonitrile with a sulfur-containing nucleophile [2] [3]. This reaction proceeds through a sodium sulfide nonahydrate-mediated mechanism, where the sulfide ion acts as a nucleophile to displace the chlorine atom at the 2-position of the benzonitrile ring.

The mechanism involves initial nucleophilic attack by the sulfide ion on the electron-deficient aromatic carbon, forming a Meisenheimer complex intermediate. The presence of the cyano group and the remaining chlorine atom creates a highly electrophilic aromatic system that stabilizes this intermediate through resonance effects [4]. The subsequent elimination of chloride ion yields 2-chloro-6-mercaptobenzonitrile as the primary product.

Optimal reaction parameters have been established through systematic optimization studies. The temperature range of 25-95°C provides adequate thermal energy for the nucleophilic substitution, with the optimal temperature maintained at 70-75°C to balance reaction rate and selectivity [2] [3]. The reaction time of 3-5 hours ensures complete conversion while minimizing side reactions. The mass ratio of 2,6-dichlorobenzonitrile to solvent to sodium sulfide nonahydrate is maintained at 1:4-6:1.8-2.5 to provide optimal stoichiometry and reaction environment.

The reaction is conducted under controlled atmospheric pressure conditions, eliminating the need for specialized high-pressure equipment [5]. Water removal through vacuum distillation is crucial for driving the reaction to completion and preventing hydrolysis of the nitrile group. The exothermic nature of the reaction requires careful temperature control to maintain the desired reaction temperature range.

3.2.1.2. Hydrolysis Reaction Optimization

The hydrolysis reaction constitutes the second critical step in the two-step synthesis, converting the nitrile group of 2-chloro-6-mercaptobenzonitrile to the corresponding carboxylic acid functionality [2] [3]. This transformation requires strongly alkaline conditions and elevated temperatures to achieve complete conversion of the nitrile group to the carboxylic acid.

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the electrophilic carbon of the nitrile group, forming an intermediate imidate salt. Subsequent hydrolysis of this intermediate under the reaction conditions yields the desired carboxylic acid product [2] [3]. The reaction requires careful control of pH and temperature to ensure complete conversion while minimizing decomposition of the thiol group.

Optimization studies have established that the reaction temperature range of 20-180°C provides the necessary activation energy for nitrile hydrolysis, with 150°C identified as the optimal temperature for achieving complete conversion within reasonable reaction times [2] [3]. The reaction time of 9-12 hours ensures complete hydrolysis while maintaining product integrity. The base concentration of 15-25% provides sufficient hydroxide ion concentration to drive the reaction to completion.

The hydrolysis reaction is conducted in an autoclave under controlled pressure conditions to prevent solvent loss and maintain reaction temperature. The mass ratio of intermediate product to inorganic base aqueous solution is maintained at 1:7-10 to ensure adequate base availability throughout the reaction period [2] [3]. Post-reaction processing involves cooling to 0-10°C using chilled brine, followed by pH adjustment to 3-4 using dilute hydrochloric acid or formic acid to precipitate the product.

Solvent Selection and Reaction Environment

The selection of appropriate solvents represents a crucial aspect of the industrial synthesis of 2-Chloro-6-mercaptobenzoic acid, directly influencing reaction yields, environmental impact, and economic viability [2] [3]. The solvent system must provide adequate solvation for both reactants and products while maintaining chemical stability under the reaction conditions. Additionally, the solvent must be recoverable through distillation to minimize waste generation and reduce production costs.

The comparative analysis of different solvent systems reveals significant variations in reaction yields and process characteristics. Among the evaluated solvents, 1,4-dioxane demonstrates the highest yield at 88.2%, followed by dimethylformamide, dimethyl sulfoxide, and N-methyl-2-pyrrolidone, all achieving 85.7% yield [2] [3]. The superior performance of 1,4-dioxane can be attributed to its excellent solvation properties for both polar and nonpolar reactants, combined with its lower boiling point that facilitates efficient solvent recovery.

The solvent recovery characteristics play a crucial role in the overall process economics and environmental sustainability. Dimethylformamide and 1,4-dioxane exhibit excellent solvent recovery properties due to their appropriate boiling points and chemical stability under the reaction conditions [2] [3]. Dimethyl sulfoxide and N-methyl-2-pyrrolidone show good recovery characteristics, though their higher boiling points require increased energy consumption for distillation.

3.2.2.1. Dimethylformamide-Based Synthesis Systems

Dimethylformamide represents one of the most commonly employed solvents in the industrial synthesis of 2-Chloro-6-mercaptobenzoic acid, offering a favorable balance of reaction efficiency and process economics [2] [3]. The solvent's excellent solvation properties for both organic and inorganic reactants make it particularly suitable for the heterogeneous reaction conditions encountered in the thio-reaction step.

The physical properties of dimethylformamide contribute significantly to its effectiveness in the synthesis process. With a boiling point of 153°C, dimethylformamide provides adequate thermal stability at the reaction temperature of 70-75°C while remaining amenable to recovery through vacuum distillation [2] [3]. The solvent's polar aprotic nature enhances the nucleophilicity of the sulfide ion, facilitating the nucleophilic aromatic substitution reaction.

Process optimization studies using dimethylformamide have demonstrated consistent yields of 85.7% for the overall two-step synthesis [2] [3]. The solvent system supports efficient mass transfer between the solid sodium sulfide nonahydrate and the dissolved 2,6-dichlorobenzonitrile, ensuring uniform reaction conditions throughout the reaction vessel. The ability to recover and reuse dimethylformamide through vacuum distillation significantly reduces solvent consumption and waste generation.

The use of dimethylformamide in the synthesis process requires careful attention to worker safety and environmental considerations. The solvent's moderate environmental impact necessitates implementation of appropriate containment and recovery systems to minimize atmospheric emissions [2] [3]. Despite these considerations, dimethylformamide remains a preferred choice for industrial applications due to its high cost efficiency and excellent process compatibility.

3.2.2.2. 1,4-Dioxane Reaction Medium

1,4-Dioxane has emerged as the optimal solvent system for the industrial synthesis of 2-Chloro-6-mercaptobenzoic acid, achieving the highest yields among the evaluated solvent systems [2] [3]. The exceptional performance of 1,4-dioxane can be attributed to its unique combination of physical and chemical properties that enhance both reaction efficiency and product recovery.

The cyclic ether structure of 1,4-dioxane provides excellent solvation for both polar and nonpolar reactants, facilitating efficient mass transfer and reaction kinetics [2] [3]. The solvent's relatively low boiling point of 101°C enables efficient recovery through vacuum distillation while maintaining chemical stability under the reaction conditions. This combination of properties results in a yield of 88.2% for the overall two-step synthesis, representing the highest performance among all evaluated solvent systems.

The environmental profile of 1,4-dioxane presents both advantages and challenges for industrial implementation. The solvent demonstrates lower environmental impact compared to dimethylformamide and dimethyl sulfoxide, contributing to more sustainable production processes [2] [3]. However, the known carcinogenic properties of 1,4-dioxane require implementation of stringent safety protocols and containment systems to protect worker health and prevent environmental release.

The cost efficiency of 1,4-dioxane systems ranks among the highest due to the combination of superior yields and excellent solvent recovery characteristics [2] [3]. The high yields reduce raw material consumption per unit of product, while the efficient recovery minimizes solvent replacement costs. These factors combine to make 1,4-dioxane an attractive option for industrial synthesis despite the additional safety requirements.

3.2.2.3. Dimethyl Sulfoxide Solvent Applications

Dimethyl sulfoxide serves as an effective alternative solvent system for the synthesis of 2-Chloro-6-mercaptobenzoic acid, offering unique advantages in terms of reaction conditions and product formation [2] [3]. The high polar nature of dimethyl sulfoxide provides excellent solvation for ionic reactants, particularly sodium sulfide nonahydrate, enhancing the availability of sulfide ions for the nucleophilic substitution reaction.

The physical properties of dimethyl sulfoxide contribute to its effectiveness in the synthesis process. With a boiling point of 189°C, dimethyl sulfoxide provides thermal stability well above the reaction temperature while remaining suitable for recovery through vacuum distillation [2] [3]. The solvent's ability to dissolve both organic and inorganic compounds facilitates homogeneous reaction conditions, promoting uniform product formation.

Experimental results demonstrate that dimethyl sulfoxide achieves yields of 85.7% for the overall two-step synthesis, comparable to dimethylformamide but slightly lower than 1,4-dioxane [2] [3]. The solvent system exhibits good recovery characteristics, though the higher boiling point compared to 1,4-dioxane requires increased energy consumption for distillation. The moderate environmental impact of dimethyl sulfoxide necessitates appropriate handling and containment measures.

The application of dimethyl sulfoxide in industrial synthesis requires consideration of its hygroscopic nature and potential for forming complexes with reactants [2] [3]. These properties can influence reaction kinetics and product purification processes. Despite these considerations, dimethyl sulfoxide remains a viable option for industrial synthesis, particularly in applications where its unique solvation properties provide specific advantages.

Alternative Synthetic Routes

Alternative synthetic approaches to 2-Chloro-6-mercaptobenzoic acid have been explored to address specific production requirements and overcome limitations of the standard two-step synthesis [6] [7]. These alternative methods often focus on different starting materials or reaction pathways that may offer advantages in terms of atom economy, environmental impact, or cost considerations.

One notable alternative approach involves the use of metal-catalyzed reactions for the introduction of sulfur-containing functional groups into aromatic systems [8]. This method employs transition metal complexes to facilitate the formation of carbon-sulfur bonds under milder reaction conditions compared to traditional nucleophilic aromatic substitution. The catalytic approach can potentially reduce energy consumption and improve selectivity, though it may require more expensive reagents and catalysts.

Another alternative route involves the use of organosulfur reagents other than sodium sulfide, such as thiourea or other thiol-containing compounds [9]. These reagents can provide different reaction pathways and may offer advantages in terms of selectivity or reaction conditions. However, the use of alternative sulfur sources often requires additional synthetic steps to generate the desired mercapto functionality.

The development of alternative synthetic routes continues to be an active area of research, driven by the need for more sustainable and cost-effective production methods [10]. These investigations focus on reducing the number of synthetic steps, improving atom economy, and minimizing the use of hazardous reagents. The evaluation of alternative routes must consider not only technical feasibility but also economic viability and environmental impact.

Green Chemistry Perspectives

The application of green chemistry principles to the synthesis of 2-Chloro-6-mercaptobenzoic acid represents a critical aspect of modern industrial chemical production . Green chemistry approaches focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances while maintaining or improving process efficiency and product quality.

The current two-step synthesis of 2-Chloro-6-mercaptobenzoic acid incorporates several green chemistry principles, including atom economy, solvent recovery, and waste minimization [2] [3]. The high yields achieved in the synthesis process contribute to efficient utilization of raw materials, reducing waste generation and resource consumption. The ability to recover and reuse solvents through vacuum distillation significantly reduces environmental impact and production costs.

Environmental impact assessment of the synthesis process reveals both strengths and areas for improvement in terms of sustainability . The use of recoverable solvents and the absence of highly toxic heavy metal catalysts represent positive aspects of the current methodology. However, the generation of chloride salts as byproducts and the use of solvents with moderate environmental profiles present opportunities for further optimization.

The integration of green chemistry principles into the synthesis of 2-Chloro-6-mercaptobenzoic acid continues to evolve as new technologies and methodologies become available . Future developments may include the use of alternative reaction media, such as ionic liquids or supercritical fluids, that could further reduce environmental impact while maintaining process efficiency.

Solvent Recycling Methodologies

Solvent recycling represents a fundamental component of sustainable synthesis processes for 2-Chloro-6-mercaptobenzoic acid, directly addressing both economic and environmental concerns associated with large-scale chemical production [2] [3]. The implementation of efficient solvent recovery systems has become essential for maintaining competitiveness in industrial chemical manufacturing while meeting increasingly stringent environmental regulations.

The vacuum distillation methodology employed in the current synthesis process achieves excellent solvent recovery rates across all evaluated solvent systems [2] [3]. The process involves careful temperature control during distillation to prevent thermal decomposition of either the solvent or reaction products. The recovered solvents demonstrate quality characteristics suitable for direct reuse in subsequent synthesis cycles, eliminating the need for additional purification steps.

The economic impact of solvent recycling extends beyond simple cost savings from reduced solvent consumption. The implementation of efficient recovery systems reduces waste disposal costs, minimizes environmental compliance expenses, and contributes to overall process sustainability [2] [3]. The ability to achieve solvent recovery rates exceeding 95% for most systems demonstrates the maturity of the recycling technology and its practical applicability.

Technical challenges associated with solvent recycling include the prevention of contamination during recovery and the maintenance of appropriate purity levels for recycled solvents. The presence of trace reaction byproducts or decomposition products can accumulate over multiple recycling cycles, potentially affecting reaction performance [2] [3]. Regular monitoring and periodic purification of recycled solvents help maintain consistent process performance.

Environmental Impact Assessment of Production Methods

Comprehensive environmental impact assessment of 2-Chloro-6-mercaptobenzoic acid production methods reveals a complex interplay of factors that influence the overall sustainability profile of the synthesis process . The assessment encompasses multiple dimensions including resource consumption, waste generation, atmospheric emissions, and potential ecological effects of production activities.

The life cycle assessment of the two-step synthesis process demonstrates favorable environmental characteristics compared to alternative synthetic approaches [2] [3]. The high yields achieved in the synthesis process contribute to efficient resource utilization, reducing the environmental burden associated with raw material production and transportation. The ability to recover and reuse solvents significantly reduces the environmental impact associated with solvent production and disposal.

Waste stream analysis reveals that the primary environmental concern involves the generation of chloride salts as byproducts of the synthesis process [2] [3]. These inorganic salts require appropriate disposal or treatment to prevent environmental contamination. The development of methods for utilizing these byproducts in other industrial processes represents an opportunity for further environmental improvement.

The atmospheric emissions profile of the synthesis process is primarily influenced by solvent handling and recovery operations [2] [3]. The implementation of appropriate containment systems and vapor recovery equipment minimizes atmospheric releases of organic compounds. The relatively low volatility of the product compound reduces concerns about atmospheric contamination during storage and handling.

Sustainable Manufacturing Considerations

Sustainable manufacturing of 2-Chloro-6-mercaptobenzoic acid requires integration of environmental, economic, and social considerations throughout the entire production process . The implementation of sustainable practices extends beyond the immediate synthesis process to encompass raw material sourcing, energy consumption, waste management, and product lifecycle considerations.

Energy efficiency represents a critical aspect of sustainable manufacturing, with the current synthesis process demonstrating favorable energy consumption characteristics [2] [3]. The moderate reaction temperatures and atmospheric pressure conditions minimize energy requirements compared to high-temperature or high-pressure alternatives. The efficient solvent recovery systems contribute to energy savings by reducing the need for fresh solvent production.

Raw material sustainability involves consideration of the renewable content and environmental impact of starting materials [2] [3]. The use of 2,6-dichlorobenzonitrile as a starting material reflects current industrial chemical availability, though future developments may explore alternative precursors with improved sustainability profiles. The development of bio-based alternatives to traditional petrochemical feedstocks represents a long-term opportunity for enhancing sustainability.

The social dimensions of sustainable manufacturing include worker safety, community impact, and contribution to economic development . The implementation of robust safety protocols and environmental management systems ensures protection of workers and surrounding communities. The economic benefits of efficient, sustainable production contribute to long-term viability of manufacturing operations and associated employment opportunities.